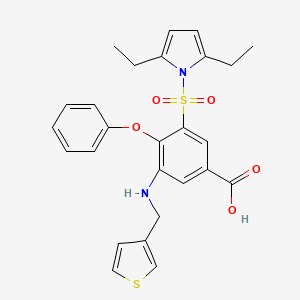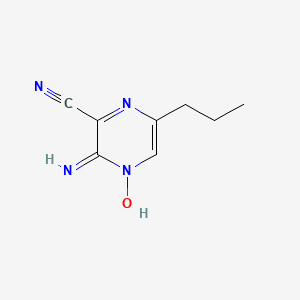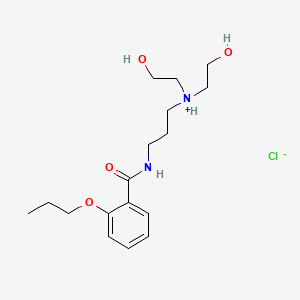
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE is a chemical compound with the molecular formula C17H29ClN2O4. It has an average mass of 360.876 Da and a monoisotopic mass of 360.181580 Da . This compound is known for its unique structure, which includes hydroxyethyl and propoxybenzoyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE typically involves the reaction of 2-hydroxyethylamine with 3-(2-propoxybenzoylamino)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
化学反応の分析
Types of Reactions
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学的研究の応用
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities and protein interactions.
作用機序
The mechanism of action of BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and propoxybenzoyl groups allow the compound to bind to proteins and enzymes, modulating their activities. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biochemical effects .
類似化合物との比較
Similar Compounds
3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane: A similar compound used in the functionalization of nanoporous silica and as a coupling agent in various applications.
N-(3-Triethoxysilylpropyl)diethanolamine: Another related compound with applications in surface modification and as a crosslinking agent.
Uniqueness
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE stands out due to its unique combination of hydroxyethyl and propoxybenzoyl groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
78128-69-5 |
|---|---|
分子式 |
C17H29ClN2O4 |
分子量 |
360.9 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-[3-[(2-propoxybenzoyl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C17H28N2O4.ClH/c1-2-14-23-16-7-4-3-6-15(16)17(22)18-8-5-9-19(10-12-20)11-13-21;/h3-4,6-7,20-21H,2,5,8-14H2,1H3,(H,18,22);1H |
InChIキー |
KJBDRVPNJCNKGW-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


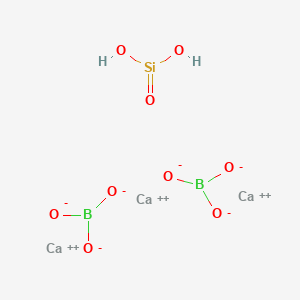
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
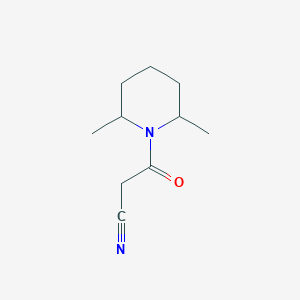
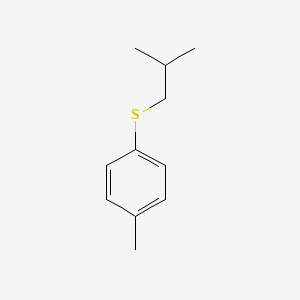

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
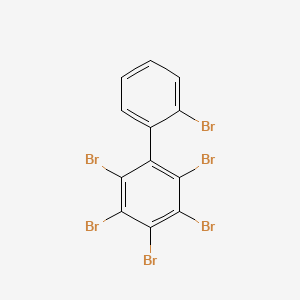
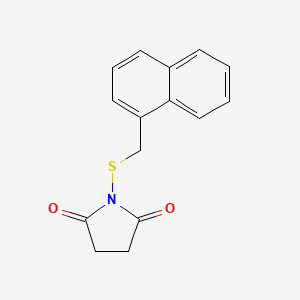
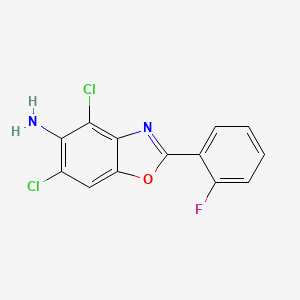
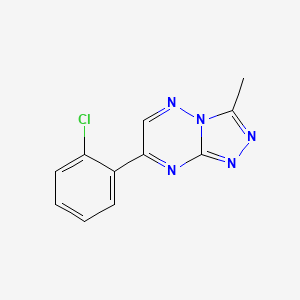
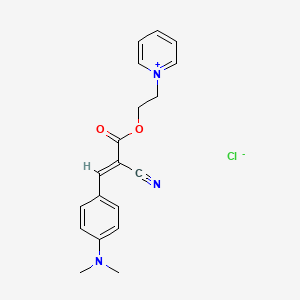
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)
